molecular formula C16H23N5O B14978446 N-octyl-3-(1H-tetrazol-1-yl)benzamide

N-octyl-3-(1H-tetrazol-1-yl)benzamide

Katalognummer: B14978446
Molekulargewicht: 301.39 g/mol
InChI-Schlüssel: LSONOUASATWFDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-octyl-3-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their unique structural features, which include a five-membered ring containing four nitrogen atoms and one carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-octyl-3-(1H-tetrazol-1-yl)benzamide typically involves the reaction of an octyl-substituted benzamide with a tetrazole derivative. One common method involves the use of sodium azide and triethyl orthoformate to form the tetrazole ring. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as zinc salts or L-proline .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient conversion of nitriles to tetrazoles under controlled conditions, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

N-octyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or tetrazole ring are replaced by other groups[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild, often carried out at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

Wissenschaftliche Forschungsanwendungen

N-octyl-3-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-octyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
  • 3-fluoro-N-(3-(1H-tetrazol-5-yl)phenyl)benzamide
  • 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole

Uniqueness

N-octyl-3-(1H-tetrazol-1-yl)benzamide is unique due to its octyl substitution, which imparts distinct lipophilic properties. This enhances its ability to penetrate cell membranes, making it more effective in certain biological applications compared to its analogs .

Eigenschaften

Molekularformel

C16H23N5O

Molekulargewicht

301.39 g/mol

IUPAC-Name

N-octyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H23N5O/c1-2-3-4-5-6-7-11-17-16(22)14-9-8-10-15(12-14)21-13-18-19-20-21/h8-10,12-13H,2-7,11H2,1H3,(H,17,22)

InChI-Schlüssel

LSONOUASATWFDO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.